N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the class of triazolo-pyridazines. This compound is noted for its unique chemical structure and significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical development.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)15-23-22-13-4-3-12(24-25(13)15)21-11-2-1-9-26-14(11)10-5-7-20-8-6-10/h3-8,11,14H,1-2,9H2,(H,21,24)/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEHDIYCVWTWHW-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions involving suitable precursor molecules.
Introduction of the trifluoromethyl group via nucleophilic substitution or other related methods.
Attachment of the pyridin-4-yloxan moiety through amide bond formation or other coupling reactions. Reaction conditions can vary but generally involve the use of organic solvents, appropriate catalysts, and controlled temperature and pressure environments.
Industrial Production Methods
In an industrial setting, production may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction parameters to achieve high yield and purity. Industrial synthesis emphasizes cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: : Can be oxidized under controlled conditions to yield products with altered functional groups.
Reduction: : Selective reduction can be performed on specific parts of the molecule.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites.
Common Reagents and Conditions
Typical reagents may include:
Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reducing agents (e.g., sodium borohydride, lithium aluminium hydride)
Halogenating agents and nucleophiles for substitution reactions
Major Products Formed
Reactions can yield a variety of products depending on the conditions, often resulting in derivatives with modified pharmacological properties or enhanced stability.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has found applications in multiple scientific domains, such as:
Chemistry: : Utilized as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Explored as a lead compound for drug development due to its possible therapeutic effects.
Industry: : Applied in the development of materials with specialized properties.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects often involves:
Molecular Targets: : The compound may target specific enzymes, receptors, or other proteins.
Pathways Involved: : It can modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Uniqueness
Compared to other triazolo-pyridazines, this compound stands out due to its trifluoromethyl group, which imparts distinct chemical properties, including increased lipophilicity and metabolic stability.
Similar Compounds
Similar compounds include:
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-[1,2,4]triazolo[4,3-b]pyridazine (lacking the trifluoromethyl group)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
